molecular formula C11H12N2O6 B13657966 Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate

Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B13657966
M. Wt: 268.22 g/mol
InChI Key: QKPRPDVPYDVQBF-UHFFFAOYSA-N
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Description

Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is a chemical compound with a molecular weight of 268.23 g/mol. It is characterized by the presence of a nitrofuran moiety and a pyrrolidine ring, making it a unique compound in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate typically involves the nitration of furfural followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde. This intermediate is then subjected to oxidative esterification in methanol in the presence of a gold nanocluster and sodium carbonate to produce methyl 5-nitrofuran-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and sodium carbonate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as amines from reduction reactions and various substituted furans from nucleophilic substitution reactions .

Scientific Research Applications

Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitrofuran moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 1-(5-nitrofuran-2-carbonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H12N2O6/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

QKPRPDVPYDVQBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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